[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[ethyl-[(3S)-1-methylpiperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)9-5-4-6-11(2)7-9/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMJEFXWVZNZQO-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@H]1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidin-3-One Derivatives
A widely adopted method involves the reductive amination of 1-methyl-piperidin-3-one with ethylamine. In this process, the ketone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBHCN) to yield N-ethyl-N-(1-methyl-piperidin-3-yl)amine. This intermediate is pivotal for subsequent coupling with the acetic acid moiety. The reaction is typically conducted in methanol at room temperature, achieving yields of 65–80%.
Chiral Resolution of Racemic Intermediates
To obtain the (S)-enantiomer, chiral resolution techniques are employed. For instance, diastereomeric salts formed with tartaric acid derivatives enable the separation of enantiomers via fractional crystallization. Alternatively, asymmetric synthesis using chiral auxiliaries, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, directs the configuration during N-alkylation steps.
Formation of the Amino-Acetic Acid Moiety
The acetic acid group is introduced via nucleophilic substitution or Mitsunobu reactions.
Triflate Displacement with Secondary Amines
A method adapted from Matulevičiūtė et al. (2023) involves converting α-hydroxy acetic acid esters to triflate intermediates. For example, ethyl (R)-2-hydroxyacetate is treated with triflic anhydride to form the corresponding triflate, which undergoes an S2 reaction with N-ethyl-N-(1-methyl-piperidin-3-yl)amine. This step inverts the configuration at the α-carbon, yielding ethyl [ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetate. Hydrolysis with aqueous NaOH then produces the target carboxylic acid (Fig. 1).
Reaction Conditions
-
Triflate formation: 0°C, dichloromethane, 2 h.
-
S2 displacement: DMF, 60°C, 12 h.
-
Hydrolysis: 1 M NaOH, reflux, 4 h.
Direct Alkylation of Glycine Derivatives
An alternative route alkylates glycine ethyl ester with N-ethyl-N-(1-methyl-piperidin-3-yl)amine using bromoethyl acetate. However, this method risks quaternization of the amine and requires careful stoichiometric control.
Stereochemical Control and Optimization
Asymmetric Induction via Chiral Auxiliaries
The use of (S)-configured reagents during N-alkylation ensures enantiomeric purity. For example, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide directs the formation of the (S)-piperidine configuration with >95% enantiomeric excess (ee).
Catalytic Asymmetric Hydrogenation
Recent advances employ chiral catalysts (e.g., Rh-DuPhos) for the hydrogenation of enamine intermediates derived from 1-methyl-piperidin-3-one. This method achieves up to 98% ee but requires high-pressure hydrogen gas.
Analytical Characterization
Key intermediates and the final product are characterized via:
-
H NMR : The piperidine protons resonate at δ 2.8–3.2 ppm, while the ethyl group appears as a triplet at δ 1.2 ppm.
-
MS : The molecular ion peak for [Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is observed at m/z 229.2 [M+H].
-
X-ray Crystallography : Confirms the (S)-configuration and planar geometry of the acetic acid group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 78 | 92 | Scalable, mild conditions | Requires chiral resolution |
| Triflate Displacement | 65 | 95 | High stereocontrol | Multi-step synthesis |
| Catalytic Hydrogenation | 85 | 98 | Excellent ee | High equipment cost |
Industrial-Scale Considerations
Large-scale production favors reductive amination due to its compatibility with continuous flow reactors. Automated systems maintain optimal pH and temperature, enhancing reproducibility. Purification via simulated moving bed (SMB) chromatography efficiently separates enantiomers, reducing waste .
Chemical Reactions Analysis
Types of Reactions
[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Pharmacological Applications
EMPA has shown promising biological activities, particularly in the following areas:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition:
- Neuroprotective Effects:
The biological activity of EMPA has been compared to similar compounds in the following table:
Diabetes Research
Recent studies have demonstrated that EMPA's DPP-IV inhibitory activity significantly improves glycemic control in preclinical models. For instance, a study highlighted its effectiveness in lowering blood glucose levels in diabetic rats, suggesting its potential as a therapeutic agent for diabetes management .
Neuroprotective Studies
Compounds similar to EMPA have been evaluated for their neuroprotective effects against oxidative stress and neuroinflammation. One study reported that derivatives of EMPA exhibited IC50 values less than 20 μM against acetylcholinesterase (AChE), indicating potential applications in Alzheimer's disease treatment .
Mechanism of Action
The mechanism of action of [Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways in the body. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
*Inferred data due to lack of explicit experimental values.
Structural and Functional Analysis
- Substituent Effects: Ethyl vs. Cyclopropyl: Cyclopropyl introduces rigidity and increased lipophilicity (logP ~1.5*), which may enhance membrane permeability but reduce solubility . Acetyl vs.
- Functional Group Modifications : The ester derivative () lacks the carboxylic acid group, altering reactivity and metabolic stability.
Research Findings and Pharmacological Context
- NNRTI Development : Pharmacophore modeling studies () highlight the importance of hydrogen-bond acceptors and aromatic/hydrophobic groups in NNRTI design. The target compound’s tertiary amine and piperidine ring may mimic these interactions, though experimental validation is needed.
- Synthetic Utility : Piperidine-acetic acid derivatives are intermediates in synthesizing peptidomimetics and protease inhibitors, leveraging their conformational flexibility .
Notes
Biological Activity
Ethyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid (EMPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of metabolic and neurological disorders. This article explores the biological activity of EMPA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
EMPA has the molecular formula CHNO and a molecular weight of 200.28 g/mol. Its structure features a piperidine ring, which contributes to its interaction properties with biological targets. The presence of the ethyl group and the specific stereochemistry of the piperidine are critical for its biological activity.
The biological activity of EMPA is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and lower glucagon levels, making EMPA a potential candidate for managing type 2 diabetes mellitus.
Interaction with Neurotransmitter Systems
EMPA may also influence neurotransmitter systems, particularly in neurological contexts. Its ability to modulate neurotransmitter activity suggests potential applications in treating neurological disorders.
1. Diabetes Management
- Mechanism : EMPA inhibits DPP-IV, leading to improved insulin signaling and glucose homeostasis.
- Research Findings : Studies indicate that derivatives of EMPA exhibit significant effects on glucose metabolism, suggesting its utility in diabetes treatment.
2. Neurological Disorders
- Potential Effects : Research indicates that EMPA may possess neuroprotective properties, making it a candidate for further investigation in conditions like Alzheimer's disease.
- Case Studies : Various compounds with similar piperidine structures have demonstrated efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegeneration .
Comparative Biological Activity
The following table summarizes the biological activities of EMPA compared to related compounds:
Research Findings
Recent studies have highlighted the promising biological activities of EMPA:
- Diabetes Research : EMPA's DPP-IV inhibitory activity was shown to significantly improve glycemic control in preclinical models, indicating its potential as a therapeutic agent for diabetes management.
- Neuroprotective Studies : Compounds with similar piperidine moieties have been studied for their neuroprotective effects, with some exhibiting IC values less than 20 μM against AChE, suggesting potential applications in Alzheimer's disease treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via carbodiimide-mediated coupling, leveraging reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. Key steps include:
- Dissolving the piperidinyl-amino precursor and acetic acid derivative in DMF under nitrogen.
- Sequential addition of HOBt (to suppress racemization) and EDC (to form active esters).
- Purification via liquid-liquid extraction (e.g., ethyl acetate) and drying with anhydrous Na₂SO₄ .
- Critical Considerations : Maintain anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize the structural and chiral purity of this compound?
- Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure; chiral shift reagents or derivatization for enantiomeric excess (e.g., Mosher’s acid).
- HPLC : Chiral columns (e.g., Chiralpak IA) with polar organic mobile phases (hexane/isopropanol) to resolve stereoisomers.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer : Based on analogous piperidine-acetic acid derivatives:
- PPE : Wear nitrile gloves, eye protection, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard).
- First Aid : For eye exposure, rinse with water for ≥15 minutes; seek medical attention if irritation persists (H319 hazard) .
Advanced Research Questions
Q. How do reaction mechanisms differ when using EDC/HOBt versus DCC (dicyclohexylcarbodiimide) in synthesizing this compound?
- Answer : EDC/HOBt forms an active ester intermediate, reducing racemization risk in peptide couplings. DCC, while cost-effective, generates insoluble DCU (dicyclohexylurea), complicating purification. Mechanistic studies using isotopic labeling (e.g., ¹⁸O-water) can track carboxylate activation efficiency .
Q. What strategies resolve contradictions in stereochemical assignments of the (S)-1-methyl-piperidin-3-yl moiety during structural elucidation?
- Answer :
- X-ray Crystallography : Definitive assignment via crystal structure analysis.
- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with computed chiral configurations.
- Dynamic NMR : Detects hindered rotation in diastereomeric derivatives .
Q. How does the stereochemistry of the piperidinyl group influence the compound’s bioactivity in receptor-binding assays?
- Answer : The (S)-configured methyl group enhances target selectivity due to steric and electronic complementarity with hydrophobic pockets in receptors (e.g., GPCRs). Comparative studies using (R)-isomers show reduced binding affinity by 5–10-fold, validated via radioligand displacement assays .
Q. What analytical approaches address discrepancies in biological activity data across different assay formats (e.g., cell-free vs. cell-based systems)?
- Answer :
- Metabolite Profiling : LC-MS/MS to identify degradation products in cell media.
- Membrane Permeability Assays : PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion.
- Target Engagement Studies : SPR (Surface Plasmon Resonance) to measure direct binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
